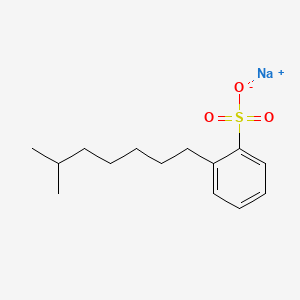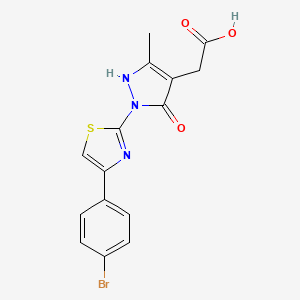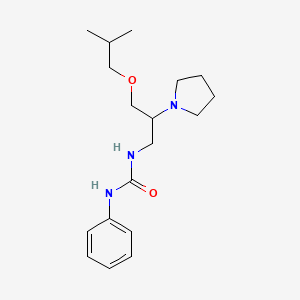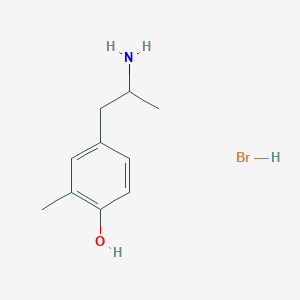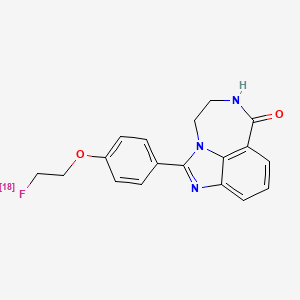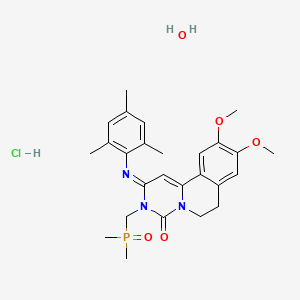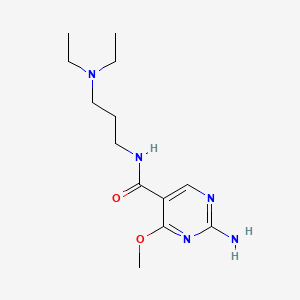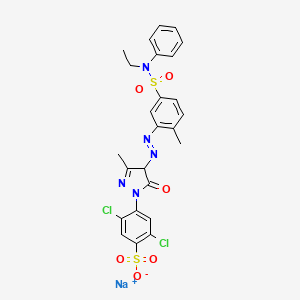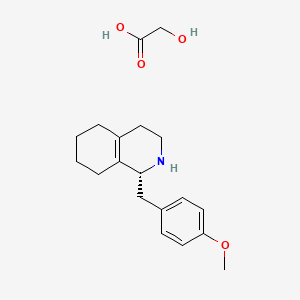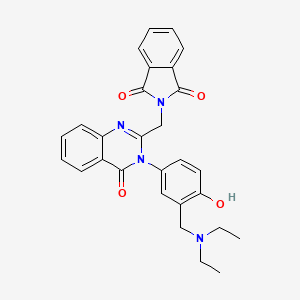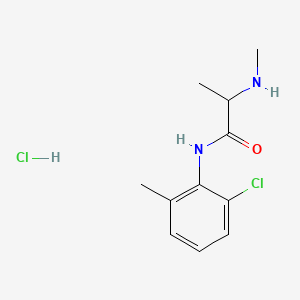
4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)- is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is of significant interest due to its unique chemical structure, which combines a benzopyran moiety with a triazole ring. This combination imparts unique chemical and biological properties to the compound, making it a subject of extensive research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with an azide derivative to form the triazole ring, followed by cyclization to form the benzopyran structure. The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzopyran-triazole compounds, each with distinct chemical and biological properties.
科学研究应用
4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antioxidant and its ability to reduce oxidative damage to DNA.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammation and cell proliferation, thereby exerting its anti-inflammatory and antiproliferative effects.
相似化合物的比较
Similar Compounds
4H-1-Benzopyran-4-one, 2-methyl-: A simpler derivative with similar chemical properties but lacking the triazole ring.
4H-1-Benzopyran-4-one, 6-methoxy-2-phenyl-: Another benzopyran derivative with a methoxy group and phenyl ring, known for its distinct biological activities.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: A compound with additional hydroxyl and methoxy groups, enhancing its antioxidant properties.
Uniqueness
The presence of the triazole ring in 4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)- imparts unique chemical reactivity and biological activity, distinguishing it from other benzopyran derivatives. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications.
属性
CAS 编号 |
119584-86-0 |
|---|---|
分子式 |
C12H9N3O2 |
分子量 |
227.22 g/mol |
IUPAC 名称 |
2-(2-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C12H9N3O2/c1-15-13-7-9(14-15)12-6-10(16)8-4-2-3-5-11(8)17-12/h2-7H,1H3 |
InChI 键 |
IKRHFXTUODUCFU-UHFFFAOYSA-N |
规范 SMILES |
CN1N=CC(=N1)C2=CC(=O)C3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


